2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol
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Overview
Description
2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol is an organic compound with the molecular formula C13H26O It is characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the alkylation of a suitable ketone with a methylating agent, followed by reduction to form the desired alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. Safety protocols and environmental regulations are also critical considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,8,8-Tetramethyl-4,6-nonanedione: Similar in structure but contains a ketone group instead of a hydroxyl group.
2,2,8,8-Tetramethyl-5,7-dihydro-3H-dithiopyrano[5,3-b5’,3’-f]thiopyran-4,6-dione: Contains sulfur atoms and has a different ring structure.
Uniqueness
2,2,8,8-Tetramethyl-4-methylidenenonan-5-ol is unique due to its combination of multiple methyl groups and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
878027-06-6 |
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Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2,2,8,8-tetramethyl-4-methylidenenonan-5-ol |
InChI |
InChI=1S/C14H28O/c1-11(10-14(5,6)7)12(15)8-9-13(2,3)4/h12,15H,1,8-10H2,2-7H3 |
InChI Key |
QUAWJRZGZSHGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C(=C)CC(C)(C)C)O |
Origin of Product |
United States |
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